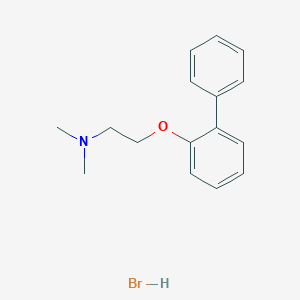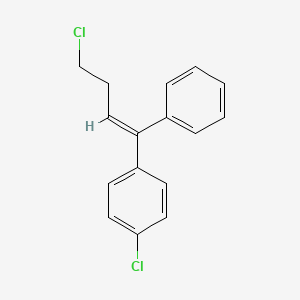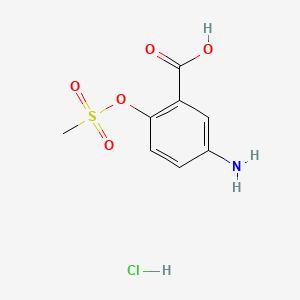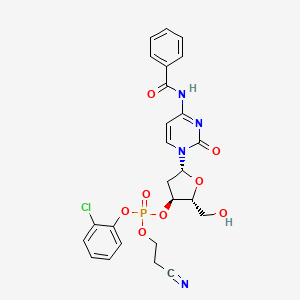
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of morpholinoethoxy groups attached to a benzopyrone core, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyrone Core: The benzopyrone core is synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and ketones.
Introduction of Morpholinoethoxy Groups: The morpholinoethoxy groups are introduced via nucleophilic substitution reactions, where morpholine reacts with ethoxy-containing intermediates.
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The morpholinoethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-5,7-bis(2-piperidinoethoxy)-2-benzopyrone
- 4-Methyl-5,7-bis(2-pyrrolidinoethoxy)-2-benzopyrone
Uniqueness
Compared to similar compounds, 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride stands out due to its unique morpholinoethoxy groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94110-07-3 |
|---|---|
Molekularformel |
C22H32Cl2N2O6 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O6.2ClH/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24;;/h14-16H,2-13H2,1H3;2*1H |
InChI-Schlüssel |
HHABNNRZOGKIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















